molecular formula C11H13FO2 B15146907 1-(4-Fluorophenyl)propyl acetate

1-(4-Fluorophenyl)propyl acetate

Cat. No.: B15146907
M. Wt: 196.22 g/mol
InChI Key: VGONXVXXUMHENH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propyl acetate is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorophenyl group attached to a propyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propyl acetate can be synthesized through several methods. One common approach involves the esterification of 1-(4-fluorophenyl)propan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of 1-(4-fluorophenyl)propanoic acid or 1-(4-fluorophenyl)propan-1-one.

    Reduction: Formation of 1-(4-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)propyl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)propyl acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations influence various biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an ester.

    1-(4-Fluorophenyl)propan-1-one: A ketone derivative with similar reactivity.

    4-Fluorophenylacetic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness: 1-(4-Fluorophenyl)propyl acetate is unique due to its ester functionality, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the fluorine atom enhances its stability and influences its interactions with biological targets.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(4-fluorophenyl)propyl acetate

InChI

InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3

InChI Key

VGONXVXXUMHENH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)OC(=O)C

Origin of Product

United States

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